The compound "5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol" represents a class of molecules with potential therapeutic applications due to their biochemical properties and interactions with various biological pathways. Research into similar compounds has shown that modifications to their structure can lead to significant biological activity, particularly in the inhibition of enzymes like 5-lipoxygenase (5-LO) and in overcoming drug resistance in cancer therapies1 3.
Compounds structurally related to "5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol" have been shown to inhibit 5-LO, a key enzyme in the biosynthesis of leukotrienes, which are mediators in inflammatory and allergic responses. The inhibition of 5-LO can therefore be a strategy for treating diseases associated with these responses. For instance, novel 2-amino-5-hydroxyindoles have been designed to potently inhibit 5-LO in both isolated human recombinant form and within polymorphonuclear leukocytes1. Additionally, the introduction of certain groups into the molecule's structure has been essential for biological activity, with some derivatives showing more potency in cell-free assays compared to intact cell test systems1.
In the context of cancer, analogues of the compound have been developed to mitigate drug resistance and synergize with various cancer therapies. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have shown low micromolar cytotoxicity against a range of hematologic and solid tumor cells, with a particular ability to selectively kill drug-resistant cells over parent cancer cells3. The induction of apoptosis is a key mechanism through which these compounds exert their effects, although the detailed mechanisms of selectivity toward drug-resistant cancer cells are still under investigation3.
The inhibition of 5-LO by related compounds suggests potential applications in the treatment of inflammatory and allergic diseases. By reducing the production of leukotrienes, these compounds could provide therapeutic benefits in conditions such as asthma, allergic rhinitis, and other inflammatory disorders1.
The ability of related compounds to overcome drug resistance in cancer cells positions them as promising candidates for cancer therapy. The selective cytotoxicity against drug-resistant cells offers a potential advantage in treating cancers that have developed resistance to current treatments, thereby improving the efficacy of chemotherapy and reducing the likelihood of relapse3.
Orthoester-type protecting groups, such as those related to the compound , have been reported to be useful in the chemical synthesis of RNA. These protecting groups are compatible with established oligonucleotide synthesis strategies and can be introduced and removed under specific conditions without affecting the stability of internucleotidic phosphate linkages2. This application is particularly relevant in the field of molecular biology and genetic engineering, where the synthesis of RNA molecules is a fundamental technique.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9